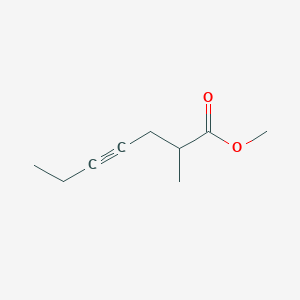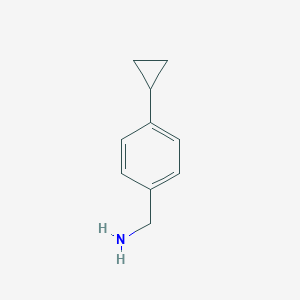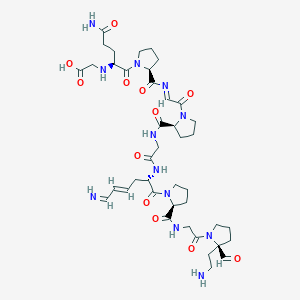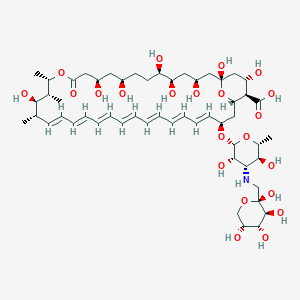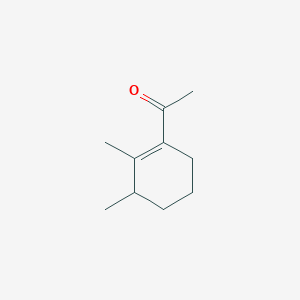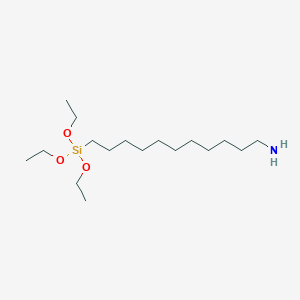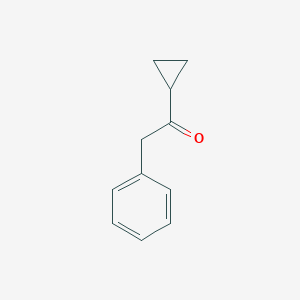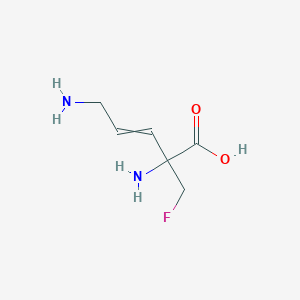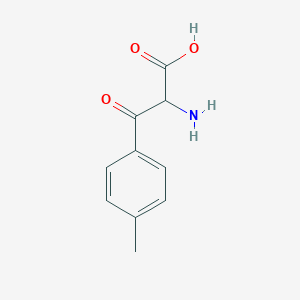
Mephedrone metabolite M2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid is an organic compound with a molecular formula of C10H11NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. Another method involves the use of 4-methylphenylacetic acid as a starting material, which undergoes amination and subsequent oxidation to yield the target compound.
Industrial Production Methods
Industrial production of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Methylbenzaldehyde, 4-methylbenzoic acid.
Reduction: 4-Methylphenylethanol, 4-methylphenylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but without the methyl substitution.
Tyrosine: Another amino acid with a hydroxyl group in place of the methyl group.
4-Methylphenylalanine: A direct analog with a similar structure but different functional groups.
Uniqueness
2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
121487-20-5 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC 名称 |
2-amino-3-(4-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChI 键 |
GQPNWVMRRHBQNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
同义词 |
Phenylalanine, 4-methyl--bta--oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
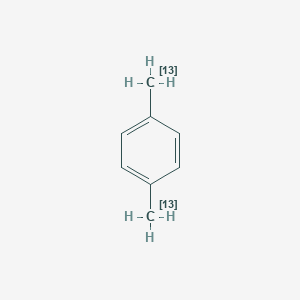
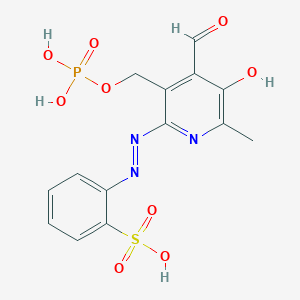
![2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide](/img/structure/B54488.png)
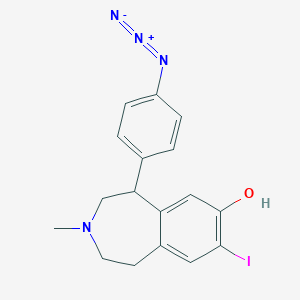
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
